molecular formula C18H18F2N2O2 B4579824 1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine

1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine

Cat. No. B4579824
M. Wt: 332.3 g/mol
InChI Key: NSALAEDYDBFOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as 4-FA, is a synthetic substance that belongs to the phenethylamine and amphetamine classes. It is a designer drug that has been used recreationally as a substitute for MDMA (ecstasy) due to its similar effects. However, 4-FA has also been studied for its potential scientific research applications.

Mechanism of Action

The exact mechanism of action of 1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine is not fully understood, but it is thought to act as a releasing agent for serotonin, dopamine, and norepinephrine. This means that it causes these neurotransmitters to be released from their storage sites in the brain, leading to increased levels of these chemicals in the brain.
Biochemical and Physiological Effects:
The effects of 1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine on the body and brain are similar to those of MDMA, including feelings of euphoria, increased sociability, and heightened sensory perception. However, 1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been found to be less neurotoxic than MDMA, meaning that it causes less damage to the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine in scientific research is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, its effects on the brain are well-studied, making it a useful tool for studying the serotonin system. However, one limitation is that its effects on the brain are still not fully understood, and more research is needed to fully elucidate its mechanism of action.

Future Directions

There are several potential future directions for research on 1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety. Its ability to increase serotonin levels in the brain may make it useful for treating these conditions. Additionally, more research is needed to fully understand its effects on the brain and its potential as a tool for studying the serotonin system.

Scientific Research Applications

Research has shown that 1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has potential as a tool for studying the serotonin system in the brain. It has been found to act as a serotonin releaser, meaning that it increases the levels of serotonin in the brain. This makes it useful for studying the effects of serotonin on behavior and mood.

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-14-1-5-16(6-2-14)21-9-11-22(12-10-21)18(23)13-24-17-7-3-15(20)4-8-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSALAEDYDBFOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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